

Preliminary In Vitro Profile of YPC-22026: A Novel ZNF143 Inhibitor

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Compound of Interest

Compound Name: YPC-22026

Cat. No.: B14749190

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This technical guide provides an in-depth overview of the preliminary in vitro studies of **YPC-22026**, a novel small molecule inhibitor of the Zinc-finger protein 143 (ZNF143) transcription factor. **YPC-22026** was developed as a metabolically stable derivative of YPC-21661 to explore the therapeutic potential of targeting ZNF143 in oncology.^{[1][2][3]} This document summarizes the key quantitative data, details the experimental methodologies employed in its initial characterization, and visualizes the proposed mechanism of action.

Core Findings

YPC-22026 demonstrates inhibitory activity against the ZNF143 transcription factor, leading to cytotoxic effects in cancer cell lines.^{[1][4]} The compound was specifically synthesized to improve the metabolic stability of its parent compound, YPC-21661.^{[1][4]} In vitro evaluations have confirmed its ability to inhibit ZNF143 activity, induce cell cycle arrest, and reduce the expression of key ZNF143 target genes involved in cancer cell proliferation and survival.^[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of YPC-22026

Assay Type	Parameter	Cell Line	Value (μmol/L)
ZNF143 Activity Inhibition	IC50	-	9.0
Cytotoxicity (MTT Assay)	IC50	HCT116 (Human Colon Cancer)	0.33
Cytotoxicity (MTT Assay)	IC50	PC-3 (Human Prostate Cancer)	0.66

Table 2: Cellular Effects of YPC-22026

Effect	Observation	Cell Line(s)
Cell Cycle	Induces G2/M arrest	HCT116, PC-3
DNA Binding	Decreases the binding of ZNF143 to the STAF binding site	PC-3
Gene Expression	Decreases intratumoral expression of ZNF143 target genes (RAD51, PLK1, Survivin)	PC-3 xenograft models

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of **YPC-22026**.

ZNF143 Luciferase Reporter Assay

- Objective: To quantify the inhibitory effect of **YPC-22026** on ZNF143 transcriptional activity.
- Cell Line: PC-3 cells stably transfected with either a pGL3-SBSx2-Luc reporter vector (containing two ZNF143 binding sites) or a pGL3 control vector.
- Procedure:

- Cells were seeded in appropriate multi-well plates.
- **YPC-22026** was dissolved in dimethyl sulfoxide (DMSO) and added to the cell culture medium at various concentrations. The final DMSO concentration was maintained at 0.1%.
- Cells were incubated with the compound for 16 hours.
- Following incubation, luciferase activity was measured using a luminometer.
- The IC₅₀ value was calculated as the concentration of **YPC-22026** that resulted in a 50% reduction in luciferase activity compared to the vehicle control.

MTT Cytotoxicity Assay

- Objective: To assess the cytotoxic effects of **YPC-22026** on cancer cell lines.
- Cell Lines: HCT116 and PC-3.
- Procedure:
 - Cells were seeded in 96-well plates and allowed to adhere overnight.
 - **YPC-22026**, dissolved in DMSO, was added to the wells at a range of concentrations.
 - After a specified incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
 - The plates were incubated to allow for the formation of formazan crystals by viable cells.
 - A solubilizing agent (e.g., DMSO or a detergent solution) was added to dissolve the formazan crystals.
 - The absorbance was measured at a specific wavelength using a microplate reader.
 - The IC₅₀ values were determined as the drug concentration that inhibited cell growth by 50% compared to untreated control cells.

Cell Cycle Analysis

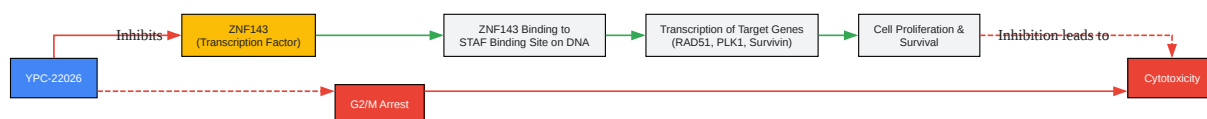
- Objective: To determine the effect of **YPC-22026** on cell cycle progression.
- Method: Flow cytometry.
- Procedure:
 - Cells were treated with **YPC-22026** for a designated period.
 - Cells were harvested, washed, and fixed (e.g., with cold ethanol).
 - Fixed cells were treated with RNase and stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide).
 - The DNA content of the cells was analyzed using a flow cytometer.
 - The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined based on their fluorescence intensity.

ZNF143 DNA Binding Assay

- Objective: To evaluate the effect of **YPC-22026** on the binding of ZNF143 to its DNA target.
- Method: Likely a chromatin immunoprecipitation (ChIP) assay, based on the description.
- Procedure:
 - PC-3 cells expressing a tagged version of ZNF143 (e.g., 3xFlag-ZNF143) were treated with **YPC-22026**.
 - Protein-DNA complexes were cross-linked using formaldehyde.
 - Cells were lysed, and the chromatin was sheared into smaller fragments.
 - An antibody specific to the tag (e.g., anti-Flag) was used to immunoprecipitate ZNF143 and its bound DNA.
 - The cross-links were reversed, and the DNA was purified.

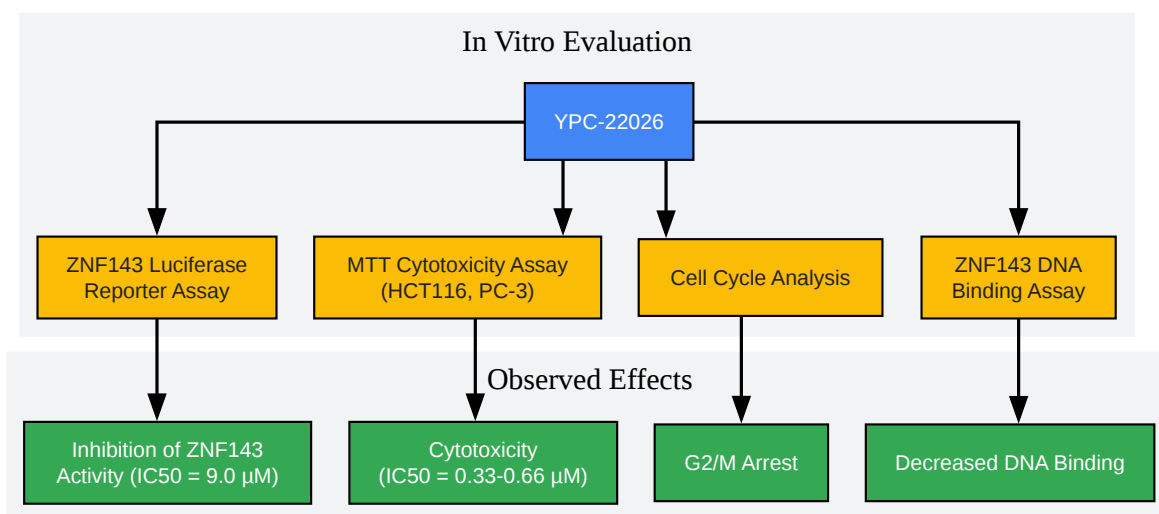
- The amount of the ZNF143 target DNA sequence (STAF binding site) was quantified, likely by real-time PCR, to determine the extent of ZNF143 binding.

Mandatory Visualizations



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Caption: Proposed mechanism of action for **YPC-22026**.



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Caption: Experimental workflow for the in vitro characterization of **YPC-22026**.

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References

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